![molecular formula C12H8F3N3O B187644 N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide CAS No. 81172-86-3](/img/structure/B187644.png)
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, commonly known as TPCA-1, is a small molecule inhibitor that is used in scientific research for its ability to target and inhibit the activity of certain proteins. TPCA-1 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and inflammation. In
作用機序
TPCA-1 targets and inhibits the activity of IKKβ and TBK1, which are key regulators of the NF-κB and IRF3 signaling pathways, respectively. These pathways play important roles in the regulation of inflammation and immune response. By inhibiting the activity of these proteins, TPCA-1 can reduce inflammation and modulate immune response. Additionally, TPCA-1 has been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival.
生化学的および生理学的効果
TPCA-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TPCA-1 can inhibit the phosphorylation of IKKβ and TBK1, leading to a reduction in the activation of NF-κB and IRF3 signaling pathways. TPCA-1 has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival. In vivo studies have demonstrated that TPCA-1 can reduce inflammation and modulate immune response in animal models of autoimmune diseases.
実験室実験の利点と制限
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and can be stored for extended periods of time. Additionally, TPCA-1 has been extensively studied and characterized, making it a well-established tool for scientific research. However, there are also some limitations to the use of TPCA-1 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell-type specific. Additionally, TPCA-1 may not be effective in all disease models, and its efficacy may vary depending on the specific disease state.
将来の方向性
There are several future directions for research on TPCA-1. One area of focus is the development of more potent and selective inhibitors of IKKβ and TBK1. Additionally, further studies are needed to determine the optimal dosing and administration of TPCA-1 in various disease models. Another area of research is the investigation of TPCA-1 in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is a need for more studies to determine the safety and efficacy of TPCA-1 in human clinical trials.
合成法
The synthesis of TPCA-1 involves several steps, starting with the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromoacetate to produce ethyl 2-(3-(trifluoromethyl)phenyl)acetate. This compound is then reacted with hydrazine hydrate to yield N-(3-(trifluoromethyl)phenyl)hydrazinecarboxamide, which is subsequently reacted with 2-chloropyrazine to produce TPCA-1. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
科学的研究の応用
TPCA-1 has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the activity of several proteins, including IKKβ and TBK1, which are involved in the regulation of inflammation and immune response. TPCA-1 has also been shown to have anti-tumor effects in various cancer cell lines, including pancreatic cancer, breast cancer, and lung cancer. Additionally, TPCA-1 has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
81172-86-3 |
|---|---|
製品名 |
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
分子式 |
C12H8F3N3O |
分子量 |
267.21 g/mol |
IUPAC名 |
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)8-2-1-3-9(6-8)18-11(19)10-7-16-4-5-17-10/h1-7H,(H,18,19) |
InChIキー |
HSMQXQUUMWQMJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



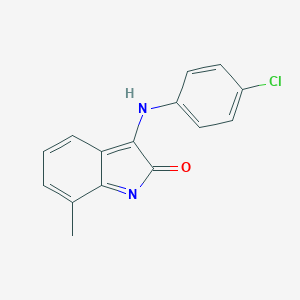
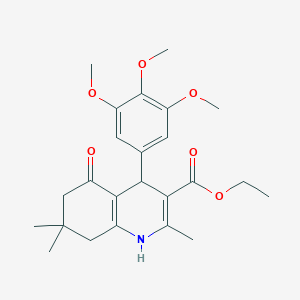
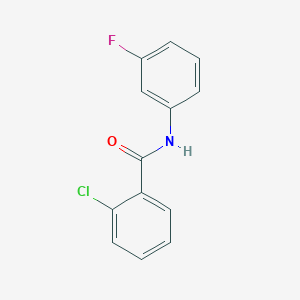
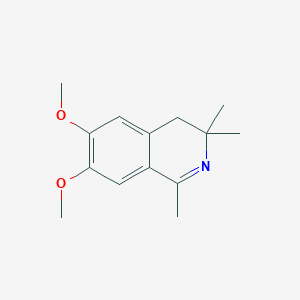
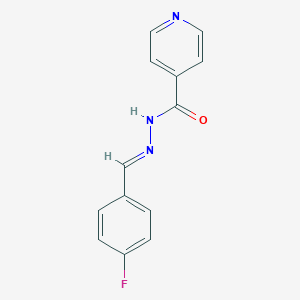
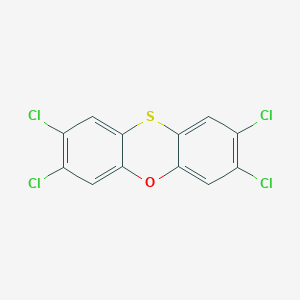
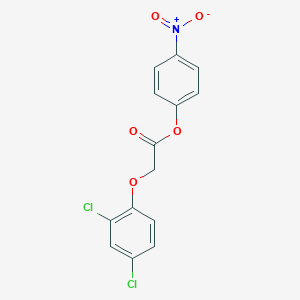
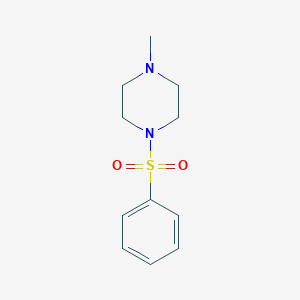
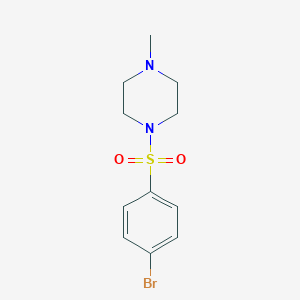
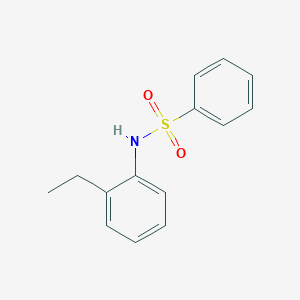
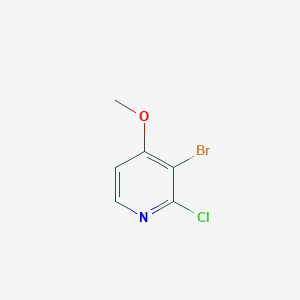
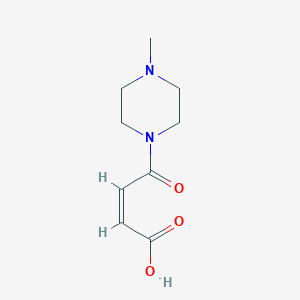
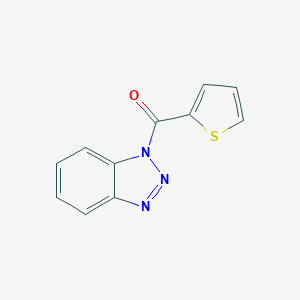
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)